molecular formula C8H13NO2 B1628351 Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 121564-88-3

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No. B1628351
M. Wt: 155.19 g/mol
InChI Key: LVBCACDXSOCLCG-UHFFFAOYSA-N
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Description

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate , also known by its IUPAC name methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate , is a chemical compound with the molecular formula C₈H₁₃NO₂ . It belongs to the class of bicyclic compounds and contains an aza nitrogen atom in its structure . The compound is often encountered in research related to organic synthesis and medicinal chemistry.


Synthesis Analysis

The synthesis of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate can be achieved through various methods. One common approach involves cyclization of suitable precursors, such as cyclopentenes or related compounds, followed by functionalization of the resulting bicyclic intermediate. Palladium-catalyzed aminoacyloxylation reactions have been explored for constructing oxygenated 2-azabicyclo[2.2.1]heptanes, which can serve as precursors to this compound .


Molecular Structure Analysis

The compound’s molecular formula indicates that it consists of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The bicyclic structure features a seven-membered ring with an embedded nitrogen atom. The carboxylate group is attached to the third carbon of the bicyclo[2.2.1]heptane ring .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 163-165°C .

Scientific Research Applications

Microwave-Assisted Synthesis

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate derivatives can be synthesized using microwave-assisted methods. An example is the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate through a stereoselective substitution reaction, showcasing the efficiency of microwave-assisted conditions in such syntheses (Onogi, Higashibayashi, & Sakurai, 2012).

Asymmetric Synthesis in Aqueous Solution

The compound is also used in the asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions, demonstrating its utility in creating chiral compounds in organic synthesis (Waldmann & Braun, 1991).

Synthesis of Enantiopure Analogues

Research includes the synthesis of enantiopure analogues of 3-hydroxyproline, starting with Diels–Alder reactions involving methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate derivatives. This highlights its role in the synthesis of stereochemically complex molecules (Avenoza et al., 2002).

Organic Chemistry Applications

It's used in the development of α-amino ketones by acylation of related compounds, revealing its versatility in organic synthesis and the formation of new chemical structures (Avenoza, Busto, & Peregrina, 2002).

Structural Analysis

Structural analysis of derivatives like methyl N-phosphorylated 2-azabicyclo[2.2.1]heptane-3-carboxylates is another application, utilizing techniques like X-ray crystallography to understand the compound's properties (Sousa et al., 2012).

Synthesis of Bicyclic Tetrahydrofuran-Fused β-Lactams

Its derivatives are instrumental in the synthesis of bicyclic tetrahydrofuran-fused β-lactams, which are significant in drug design due to their structural and functional properties (Mollet, D’hooghe, & Kimpe, 2012).

Safety And Hazards

  • Hazard Statements : It is classified as a warning substance according to the Globally Harmonized System (GHS). Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • Precautionary Statements : Handling precautions include avoiding inhalation, skin contact, and eye exposure. Proper protective measures (PPE) should be taken during handling .

properties

IUPAC Name

methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBCACDXSOCLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557791
Record name Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

CAS RN

121564-88-3
Record name Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Showell, R Baker, J Davis… - Journal of medicinal …, 1992 - ACS Publications
The four stereoisomers of the muscarinic agonist 7 have beensynthesized from enantiomerically pure exo-azanorbomane esters (13a, b). The esters were obtained in optically active …
Number of citations: 22 pubs.acs.org

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